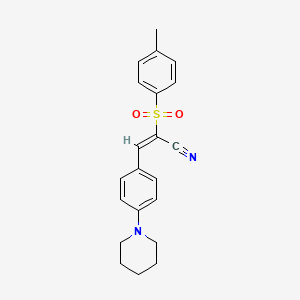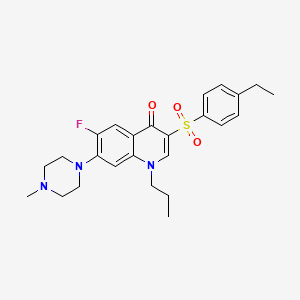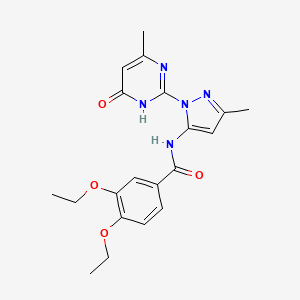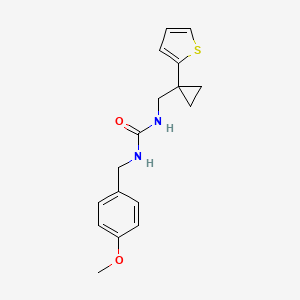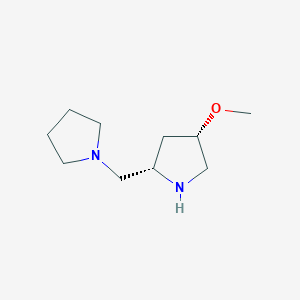
(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine” is a chemical compound with the CAS Number: 1909293-73-7. It has a molecular weight of 184.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a purity of 95% and is in liquid form. It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Pyrrolidine derivatives are foundational in the development of novel pharmaceuticals due to their biological activity. For instance, derivatives of pyrrolidin-1-yl compounds have been synthesized for their antimicrobial properties against a range of bacteria, showing minimal inhibitory concentration values that highlight their potential as antibacterial agents (Bogdanowicz et al., 2013). Similarly, the synthesis of pyrrolidine derivatives through polar [3+2] cycloaddition processes further emphasizes their significance in medicinal chemistry, providing a pathway for the creation of compounds with potential applications in medicine and agriculture (Żmigrodzka et al., 2022).
Fluorescence and Sensing Applications
A study reported the use of a pyrrolidin-1-yl derivative as a fluorescent sensor for detecting metal ions, showcasing its application in environmental monitoring and chemical sensing (Kulatilleke et al., 2006). This highlights the versatility of pyrrolidine derivatives in the development of new materials for fluorescence-based applications.
Material Science and Corrosion Inhibition
Pyrrolidine derivatives also find applications in material science, such as corrosion inhibitors for metals. Research into pyridine derivatives, closely related to pyrrolidines, has demonstrated their effectiveness in protecting steel against corrosion, indicating the potential for these compounds to be used in industrial applications to extend the lifespan of metal structures (Ansari et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of action
Pyrrolidine alkaloids are a diverse group of compounds with various targets depending on their specific structures. Some pyrrolidine alkaloids have been shown to interact with enzymes such as dipeptidyl peptidase IV .
Mode of action
The mode of action of pyrrolidine alkaloids can vary widely. For example, some compounds inhibit their target enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. The specific pathways involved would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary significantly based on their specific chemical structures. Some are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYGMKLKPLZQII-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)
![6-Methyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2949261.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(isopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2949265.png)
![Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2949266.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2949268.png)
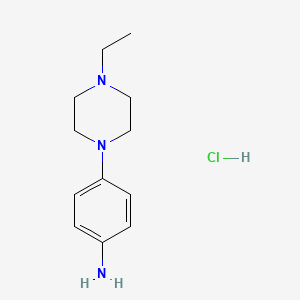
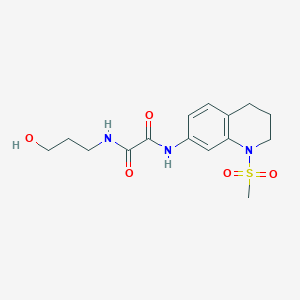
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)
![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)
